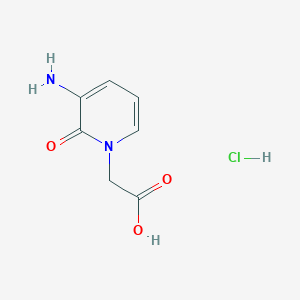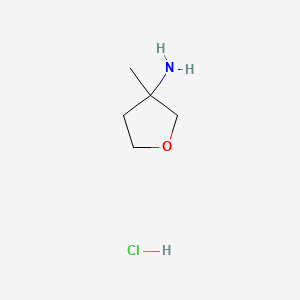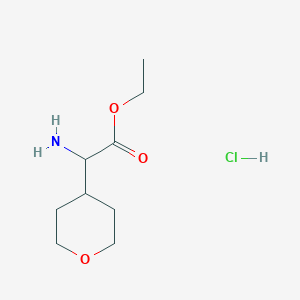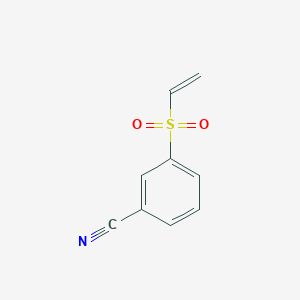
5-(chloromethyl)-1-(oxan-4-ylmethyl)-1H-1,2,3,4-tetrazole
Overview
Description
5-(Chloromethyl)-1-(oxan-4-ylmethyl)-1H-1,2,3,4-tetrazole (CMOT) is a novel small molecule that has recently been developed for use in scientific research. It has a wide range of applications in the fields of biochemistry, physiology, and drug design. CMOT is a derivative of tetrazole, an organic compound with a five-membered ring structure containing four nitrogen atoms and one carbon atom. CMOT has a unique chemical structure that makes it useful as a tool in various scientific research applications.
Scientific Research Applications
Synthesis and Functionalization of Tetrazoles
- Tetrazoles, including 5-substituted variants like the one , are employed in organic chemistry, coordination chemistry, explosives, and medicinal chemistry. They act as intermediates in synthesizing other heterocycles and as activators in oligonucleotide synthesis. The synthesis and functionalization of 5-substituted tetrazoles involve methods based on acidic media, Lewis acids, and organometallic or organosilicon azides. Challenges in functionalization leading to isomeric products are also highlighted (Roh, Vávrová, & Hrabálek, 2012).
Recent Advances in Tetrazole Synthesis
- Significant advancements have been made in synthesizing 5-substituted 1H-tetrazoles, leading to more efficient and eco-friendly methods. These tetrazoles are notable for their bioisosteric replacement for carboxylic acids in medicinal chemistry, although this particular application falls outside the scope of your request (Mittal & Awasthi, 2019).
Bioreductively Activated Prodrug Systems
- A study focusing on the reductive release of drugs from a prodrug system involves 5-chloromethyl-1-methyl-2-nitroimidazole, which is structurally related to the compound of interest. It demonstrates the potential of chloromethyl-tetrazole derivatives in targeted drug delivery to hypoxic tissues (Parveen, Naughton, Whish, & Threadgill, 1999).
Synthesis and Docking Studies of Tetrazole Derivatives
- The synthesis and crystal structure of different tetrazole derivatives, including a study on their interaction with enzymes like cyclooxygenase-2, show the diverse potential of tetrazole compounds in various fields including pharmacological research (Al-Hourani et al., 2015).
Synthesis of N-(oxyran-2-ylmethyl)triazoles and -tetrazoles
- The study demonstrates the synthesis of N-(3-chloro-2-hydroxypropyl)azoles as intermediate products, indicating the utility of tetrazoles in the synthesis of complex heterocyclic structures (Golobokova, Proidakov, Vereshchagin, & Kizhnyaev, 2015).
Synthesis of Pentanitrohexaazaisowurtzitanes
- A study on the synthesis of 4- and 6-(tetrazolylmethyl)pentanitrohexaazaisowurtzitanes showcases the application of tetrazoles in the field of high-energy materials (Ternikova, Pokhvisneva, & Luk’yanov, 2019).
properties
IUPAC Name |
5-(chloromethyl)-1-(oxan-4-ylmethyl)tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN4O/c9-5-8-10-11-12-13(8)6-7-1-3-14-4-2-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTZQCLOCOEGHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C(=NN=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-(oxan-4-ylmethyl)-1H-1,2,3,4-tetrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B1376607.png)





![1-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-2-chloroethan-1-one](/img/structure/B1376614.png)

